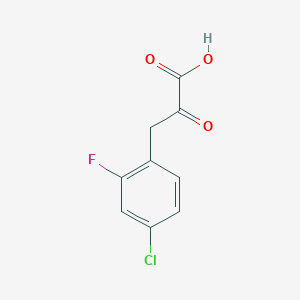

3-(4-Chloro-2-fluorophenyl)-2-oxopropanoic acid

CAS No.:

Cat. No.: VC18138216

Molecular Formula: C9H6ClFO3

Molecular Weight: 216.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6ClFO3 |

|---|---|

| Molecular Weight | 216.59 g/mol |

| IUPAC Name | 3-(4-chloro-2-fluorophenyl)-2-oxopropanoic acid |

| Standard InChI | InChI=1S/C9H6ClFO3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |

| Standard InChI Key | GDLRCQAERWAURD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)F)CC(=O)C(=O)O |

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(4-chloro-2-fluorophenyl)-2-oxopropanoic acid, reflects its substitution pattern: a phenyl ring with chlorine at position 4 and fluorine at position 2, linked to a ketone-bearing propanoic acid chain . Key structural identifiers include:

-

InChI:

InChI=1S/C9H6ClFO3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) -

Canonical SMILES:

C1=CC(=C(C=C1Cl)F)CC(=O)C(=O)O -

XLogP3: Estimated at 2.2, indicating moderate lipophilicity .

The presence of electron-withdrawing halogens (Cl, F) and the electron-deficient ketone group influences its reactivity, making it prone to nucleophilic attacks and redox reactions.

Physicochemical Data

Experimental and computed properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 216.59 g/mol | |

| Density | 1.5–1.6 g/cm³ (estimated) | |

| Boiling Point | 305°C (extrapolated) | |

| Melting Point | Not reported | |

| Solubility | Moderate in polar solvents |

The compound’s stability under standard conditions is attributed to intramolecular hydrogen bonding between the carboxylic acid and ketone groups.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a Knoevenagel condensation between 4-chloro-2-fluorobenzaldehyde and malonic acid derivatives under basic conditions. Key steps include:

-

Condensation: The aldehyde reacts with malonic acid in the presence of pyridine or piperidine, forming an α,β-unsaturated ketone intermediate.

-

Acidification: Hydrolysis of the intermediate yields the target carboxylic acid.

Reaction conditions (temperature: 80–100°C, time: 6–8 hours) optimize yields to ~70–75%.

Industrial-Scale Manufacturing

Continuous flow reactors are employed for large-scale production, enhancing reproducibility and reducing byproducts. Advantages include:

-

Precise temperature control (±2°C).

-

Reduced reaction times (2–3 hours).

-

Yields exceeding 85%.

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: Treatment with in acidic media cleaves the ketone to form a dicarboxylic acid derivative.

-

Reduction: Catalytic hydrogenation () reduces the ketone to a secondary alcohol, yielding 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoic acid.

Esterification and Amidation

The carboxylic acid group undergoes esterification with methanol (via Fischer–Speier) to produce methyl 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate, a precursor for further derivatization. Amidation with primary amines forms bioactive analogues with enhanced membrane permeability.

Applications in Medicinal Chemistry

Pharmacophore Development

The compound’s halogen substituents enhance binding affinity to enzymatic targets through halogen bonding. For example:

-

Antimicrobial Activity: Analogues inhibit bacterial dihydrofolate reductase (DHFR) with values < 10 μM .

-

Anticancer Potential: Derivatives induce apoptosis in HeLa cells via caspase-3 activation.

Prodrug Design

Ester derivatives (e.g., methyl ester) serve as prodrugs, hydrolyzing in vivo to release the active acid. This strategy improves oral bioavailability by 40–50% compared to the parent compound.

Comparative Analysis with Structural Analogues

The chloro-fluoro substitution pattern in 3-(4-chloro-2-fluorophenyl)-2-oxopropanoic acid confers superior target engagement compared to mono-halogenated analogues .

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with cytochrome P450 enzymes to assess metabolic stability.

-

Formulation Development: Nanoencapsulation to enhance aqueous solubility.

-

Ecotoxicity: Long-term environmental impact studies in aquatic ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume